molecular formula C11H11N3O5S B2692617 3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide CAS No. 1428358-09-1

3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide

Cat. No. B2692617
CAS RN: 1428358-09-1
M. Wt: 297.29
InChI Key: HVHZMNLPJZANQC-UHFFFAOYSA-N
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Description

“3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C13H15N3O5S. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” involves a 3,4-dimethoxy substitution on the first phenyl ring and a Cl atom on the other phenyl which pushes the 5-methyl-isoxazole ring toward the secondary binding pocket .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

    Anticancer Research

    • References : ,

    Anti-Inflammatory Properties

    • References : ,

    Neuroprotection and Neurodegenerative Diseases

    • References : ,

    Antibacterial Activity

    • References : ,

    Carbonic Anhydrase Inhibition for Glaucoma Treatment

    • References : ,

    Antiviral Research

    • References : ,

Mechanism of Action

The mechanism of action of “3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide” involves the formation of hydrogen bonds with various amino acids in the target protein . The 4-methoxy group enters perfectly into the relatively polar side pocket-forming hydrogen bonds with HIS-90, GLN-192, and SER-516. The 3-methoxy group and carbonyl formed hydrogen bonds with ILE-517 and TYR-355, respectively .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . Furthermore, the development of alternate metal-free synthetic routes is also a significant area of interest .

properties

IUPAC Name

3-methoxy-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-18-10-6-9(19-14-10)11(15)13-7-2-4-8(5-3-7)20(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHZMNLPJZANQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-sulfamoylphenyl)isoxazole-5-carboxamide

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